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Introduction
Avitinib maleate, also known as Abivertinib maleate, is a third-generation, orally active, and

irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has

been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in

patients who have developed resistance to first- and second-generation EGFR TKIs due to the

T790M mutation.[2] This technical guide provides an in-depth overview of the molecular

structure, mechanism of action, and key experimental data related to Avitinib maleate.

Molecular Structure and Chemical Properties
Avitinib maleate is the maleate salt of Avitinib.[3] The core structure of Avitinib is a

pyrrolopyrimidine scaffold, which is a common feature in many kinase inhibitors.[4] The

molecule is designed to covalently bind to the cysteine residue at position 797 in the ATP-

binding pocket of the EGFR kinase domain, leading to irreversible inhibition.[5]
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Property Value Source

Chemical Formula C30H30FN7O6 [6][7]

Molecular Weight 603.60 g/mol [6]

IUPAC Name

N-(3-((2-((3-fluoro-4-(4-

methylpiperazin-1-

yl)phenyl)amino)-7H-

pyrrolo[2,3-d]pyrimidin-4-

yl)oxy)phenyl)acrylamide

maleate

[7]

SMILES String

C=CC(=O)NC1=CC=CC(=C1)

OC2=NC(=NC3=C2C=CN3)N

C4=CC(=C(C=C4)F)N5CCN(C

)CC5.C(=O)O\C=C/C(=O)O

[7]

CAS Number 1557268-88-8 [6][7]

Mechanism of Action
Avitinib maleate is a highly selective inhibitor of mutant EGFR, including the L858R activating

mutation and the T790M resistance mutation, while showing significantly lower activity against

wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing off-target effects and

associated toxicities commonly observed with less selective EGFR inhibitors.[7]

The primary mechanism of action involves the irreversible covalent binding of the acrylamide

moiety of Avitinib to the Cys797 residue within the ATP-binding pocket of EGFR.[5] This

covalent bond formation blocks the binding of ATP, thereby inhibiting EGFR

autophosphorylation and the subsequent activation of downstream signaling pathways critical

for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[6][8]

In addition to its potent activity against mutant EGFR, Avitinib has also been shown to be an

inhibitor of Bruton's tyrosine kinase (BTK), which may contribute to its overall anti-cancer

effects.[1][6]
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Diagram 1: Avitinib maleate inhibition of the EGFR signaling pathway.

Quantitative Biological Data
The inhibitory activity of Avitinib maleate has been extensively characterized through various

in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Avitinib

Target IC50 (nM) Source

EGFR L858R 0.18 [1][6]

EGFR T790M 0.18 [1][6]

Wild-Type EGFR 7.68 [1][6]

BTK 59 (cellular assay) [4]

JAK3 360 (cellular assay) [4]

Table 2: Pharmacokinetic Parameters of Avitinib in Rats (Single Dose)
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Parameter 12.5 mg/kg 50 mg/kg 200 mg/kg Source

Tmax (h) 1-2 1-2 1-2 [9]

Bioavailability

(%)
15.9 41.4 - [9]

CL/F (L/h/kg) - - - [9]

Vd/F (L/kg) - - - [9]

t1/2 (h) 1.73 (IV) - - [9]

Note: Some pharmacokinetic parameters were determined after intravenous (IV)

administration.

Experimental Protocols
EGFR Kinase Assay (Luminescent)
This assay measures the ability of Avitinib to inhibit the enzymatic activity of EGFR.

Materials:

Recombinant human EGFR (wild-type and mutant forms)

Poly(Glu, Tyr) 4:1 substrate

ATP

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

Avitinib maleate

Procedure:

Prepare serial dilutions of Avitinib maleate in kinase buffer.
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In a 384-well plate, add the Avitinib dilutions.

Add a mixture of the EGFR enzyme and the substrate to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for 30 minutes and measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Diagram 2: Workflow for the luminescent EGFR kinase assay.
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Western Blot Analysis of EGFR Phosphorylation
This method is used to assess the effect of Avitinib on the phosphorylation of EGFR and its

downstream targets in cancer cell lines.

Materials:

NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A549 for wild-type EGFR)

Cell culture medium and supplements

Avitinib maleate

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-pEGFR, anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-

total ERK, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Culture the NSCLC cells to approximately 80% confluency.

Treat the cells with various concentrations of Avitinib maleate for a specified time (e.g., 2

hours).

Lyse the cells and quantify the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of Avitinib maleate in a living organism.

Materials:

Immunocompromised mice (e.g., nude mice)

NSCLC cell lines (e.g., NCI-H1975)

Avitinib maleate formulated for oral administration

Vehicle control

Procedure:

Subcutaneously inject NSCLC cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer Avitinib maleate orally to the treatment group at specified doses (e.g., 12.5, 50,

500 mg/kg) daily for a defined period (e.g., 14 days).[3]

Administer the vehicle to the control group.
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Measure the tumor volume and body weight of the mice regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion
Avitinib maleate is a potent and selective third-generation EGFR inhibitor with a well-defined

molecular structure and mechanism of action. Its ability to irreversibly inhibit clinically relevant

EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR,

positions it as a promising therapeutic agent for NSCLC. The experimental data and protocols

outlined in this guide provide a comprehensive resource for researchers and drug development

professionals working in the field of targeted cancer therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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